GJ5GRD9WD6
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Overview
Description
GJ5GRD9WD6 is a derivative of testosterone, a steroid hormone that plays a crucial role in the development and maintenance of male characteristics. The oxime functional group, characterized by the presence of a C=N-OH group, is introduced into the testosterone molecule to modify its chemical and biological properties. This modification can enhance the compound’s stability, solubility, and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of testosterone oxime typically involves the reaction of testosterone with hydroxylamine or its derivatives. The most classical method involves the condensation of the carbonyl group of testosterone with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of testosterone oxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
GJ5GRD9WD6 can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the oxime group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
GJ5GRD9WD6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its effects on androgen receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the development of biosensors for detecting testosterone levels in environmental samples.
Mechanism of Action
GJ5GRD9WD6 exerts its effects by interacting with androgen receptors in target tissues. The oxime group can enhance the binding affinity of the compound to the receptor, leading to increased gene expression and subsequent biological effects. The molecular targets include various proteins and enzymes involved in the regulation of male characteristics and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The parent compound with a ketone group instead of an oxime group.
Testosterone acetate: An ester derivative of testosterone.
Testosterone enanthate: Another ester derivative with a longer carbon chain.
Uniqueness
GJ5GRD9WD6 is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its parent compound and other derivatives .
Properties
CAS No. |
6911-95-1 |
---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3Z,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13-/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CCDNGLFWWXCDAW-XWSYPYPCSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\O)/CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |
Synonyms |
testosterone-3-oxime |
Origin of Product |
United States |
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